molecular formula C12H24N2O2 B088869 (R)-1-Boc-2-propyl-piperazine CAS No. 1212252-88-4

(R)-1-Boc-2-propyl-piperazine

Cat. No.: B088869
CAS No.: 1212252-88-4
M. Wt: 228.33 g/mol
InChI Key: PYTGOQORCFQPSZ-SNVBAGLBSA-N
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Description

®-1-Boc-2-propyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Boc-2-propyl-piperazine specifically has a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a propyl group at the second position of the piperazine ring

Scientific Research Applications

®-1-Boc-2-propyl-piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-propyl-piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available piperazine.

    Protection: The nitrogen atoms of piperazine are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected piperazine is then subjected to alkylation with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate to introduce the propyl group at the second position.

Industrial Production Methods: Industrial production of ®-1-Boc-2-propyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-2-propyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the propyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of deprotected piperazine or reduced derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-propyl-piperazine involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free piperazine can interact with biological targets such as enzymes or receptors, modulating their activity. The propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

    1-Boc-piperazine: Lacks the propyl group, making it less lipophilic.

    2-Propyl-piperazine: Lacks the Boc protecting group, making it more reactive.

    N-Methyl-piperazine: Contains a methyl group instead of a propyl group, affecting its biological activity.

Uniqueness: ®-1-Boc-2-propyl-piperazine is unique due to the presence of both the Boc protecting group and the propyl group. This combination provides a balance between stability during synthesis and desired biological activity. The compound’s specific stereochemistry (R-enantiomer) may also contribute to its unique interactions with molecular targets.

Properties

IUPAC Name

tert-butyl (2R)-2-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOQORCFQPSZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647545
Record name tert-Butyl (2R)-2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212252-88-4
Record name tert-Butyl (2R)-2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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